

Zacopride chemical structure and properties

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Compound of Interest

Compound Name:	Zacopride
Cat. No.:	B1682363

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Zacopride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zacopride is a potent and selective benzamide derivative with a dual pharmacological profile, acting as a high-affinity antagonist at the serotonin 5-HT3 receptor and an agonist at the 5-HT4 receptor. This unique mechanism of action has led to its investigation for a range of therapeutic applications, including anxiolytic, nootropic, antiemetic, and pro-respiratory effects. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **Zacopride**. Detailed experimental protocols for key *in vitro* and *in vivo* assays are provided, along with a summary of its known signaling pathways.

Chemical Structure and Properties

Zacopride, with the IUPAC name 4-amino-N-(1-azabicyclo[2.2.2]octan-3-yl)-5-chloro-2-methoxybenzamide, is a substituted benzamide. Its chemical structure is characterized by a substituted benzene ring linked via an amide bond to a quinuclidine moiety.

Chemical Identifiers

Identifier	Value
IUPAC Name	4-amino-N-(1-azabicyclo[2.2.2]octan-3-yl)-5-chloro-2-methoxybenzamide
SMILES	<chem>COC1=CC(=C(C=C1C(=O)NC2CN3CCC2CC3)Cl)N</chem>
CAS Number	90182-92-6
PubChem CID	108182
Molecular Formula	C ₁₅ H ₂₀ ClN ₃ O ₂

Physicochemical Properties

Property	Value
Molecular Weight	309.79 g/mol
Melting Point	158-160 °C (hydrochloride salt) [1]
Boiling Point	Data not available
pKa	Data not available
logP (Calculated)	1.7 [2]
Solubility	Soluble in DMSO and water (hydrochloride salt) [3]

Pharmacology

Zacopride exhibits a dual mechanism of action, functioning as a potent antagonist of the 5-HT₃ receptor and an agonist of the 5-HT₄ receptor. The (R)-(+)-enantiomer is reported to be the more active form[\[4\]](#).

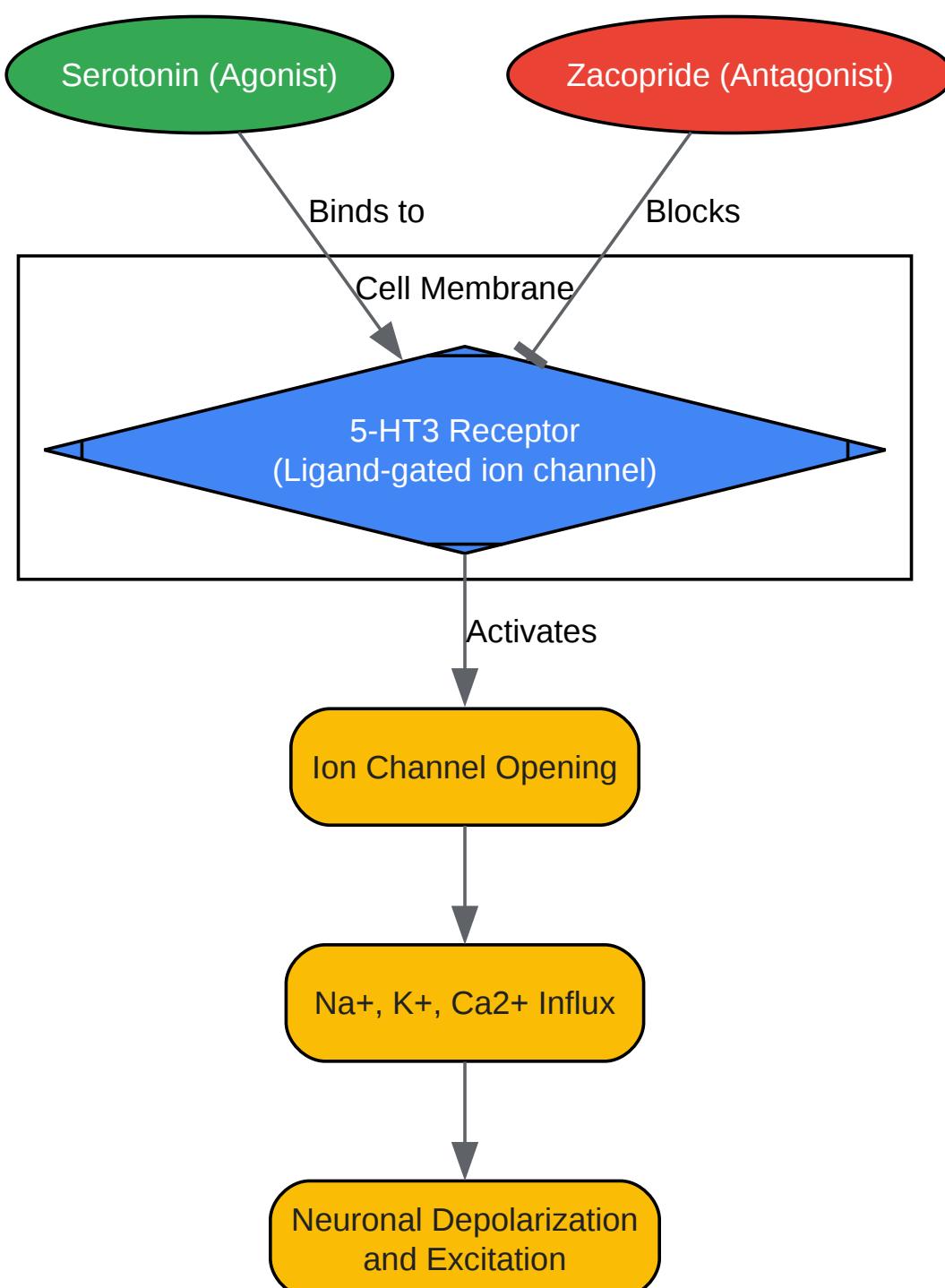
Pharmacological Data

Parameter	Receptor	Value	Species/Tissue	Reference
Ki	5-HT3	0.38 nM	-	[3]
Ki	5-HT4	373 nM	-	
KD	5-HT3	0.65 ± 0.15 nM	Rabbit ileum muscularis	
KD	5-HT3	0.76 ± 0.08 nM	Rat entorhinal cortex	
EC50	5-HT4	616.0 nM	Luciferase-based HTR4b assay	
ID50 (Antagonism of 2-Me 5-HT)	5-HT3	S(-)-zacopride: 0.05 µg/kg	Rat	
(+/-)-zacopride: 0.60 µg/kg				
R(+)-zacopride: 1.6 µg/kg				

Signaling Pathways

5-HT3 Receptor Signaling

The 5-HT3 receptor is a ligand-gated ion channel. Binding of an agonist, such as serotonin, opens the channel, leading to a rapid influx of cations (Na^+ , K^+ , and Ca^{2+}), resulting in neuronal depolarization and excitation. As an antagonist, **Zacopride** blocks this channel activation.

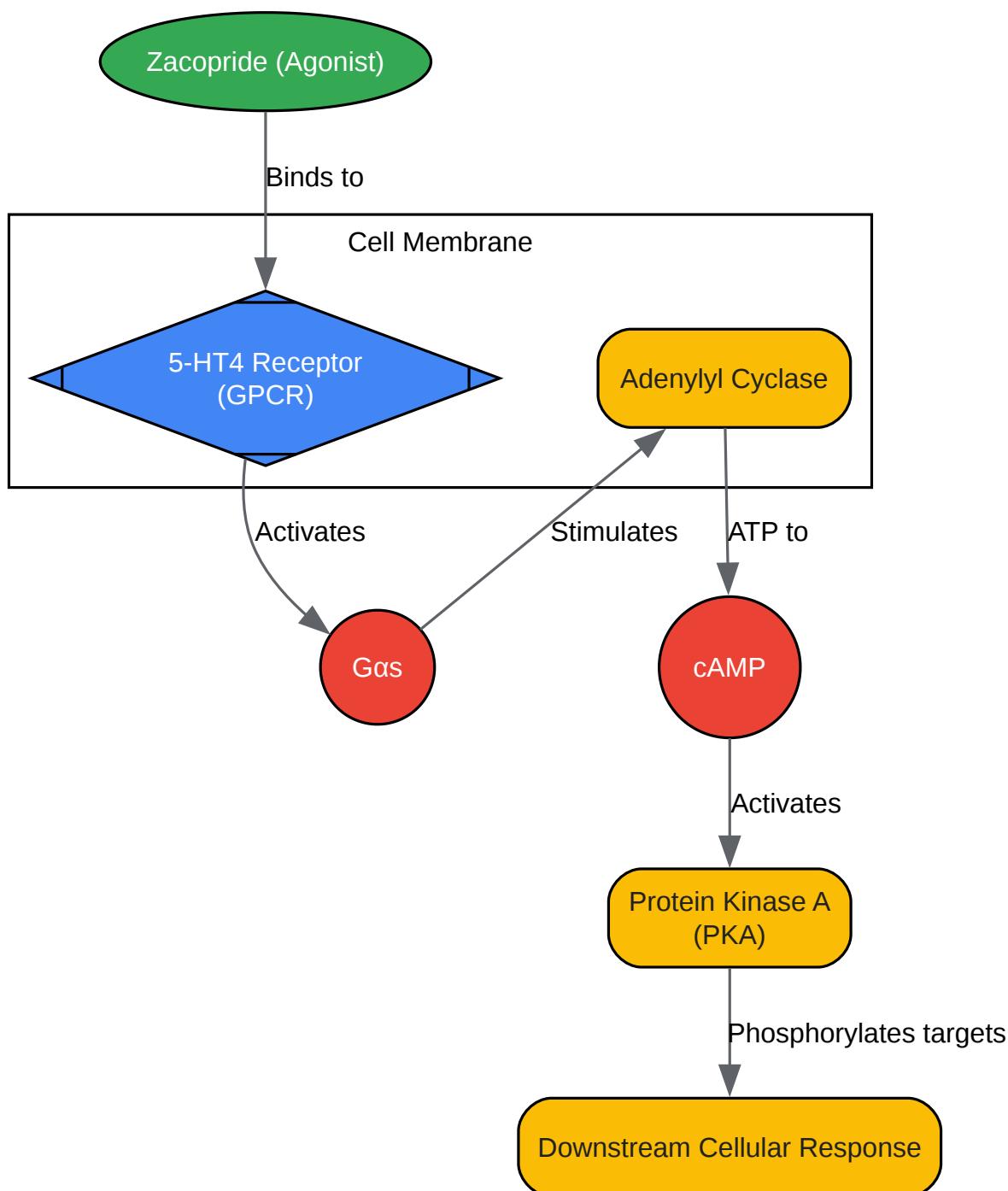


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5-HT3 Receptor Signaling Pathway

5-HT4 Receptor Signaling

The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the $G_{\alpha s}$ subunit. Agonist binding, including by **Zacopride**, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).



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5-HT4 Receptor Signaling Pathway

Experimental Protocols

In Vitro Assays

This protocol is adapted from studies on rabbit ileum muscularis and rat entorhinal cortex membranes.

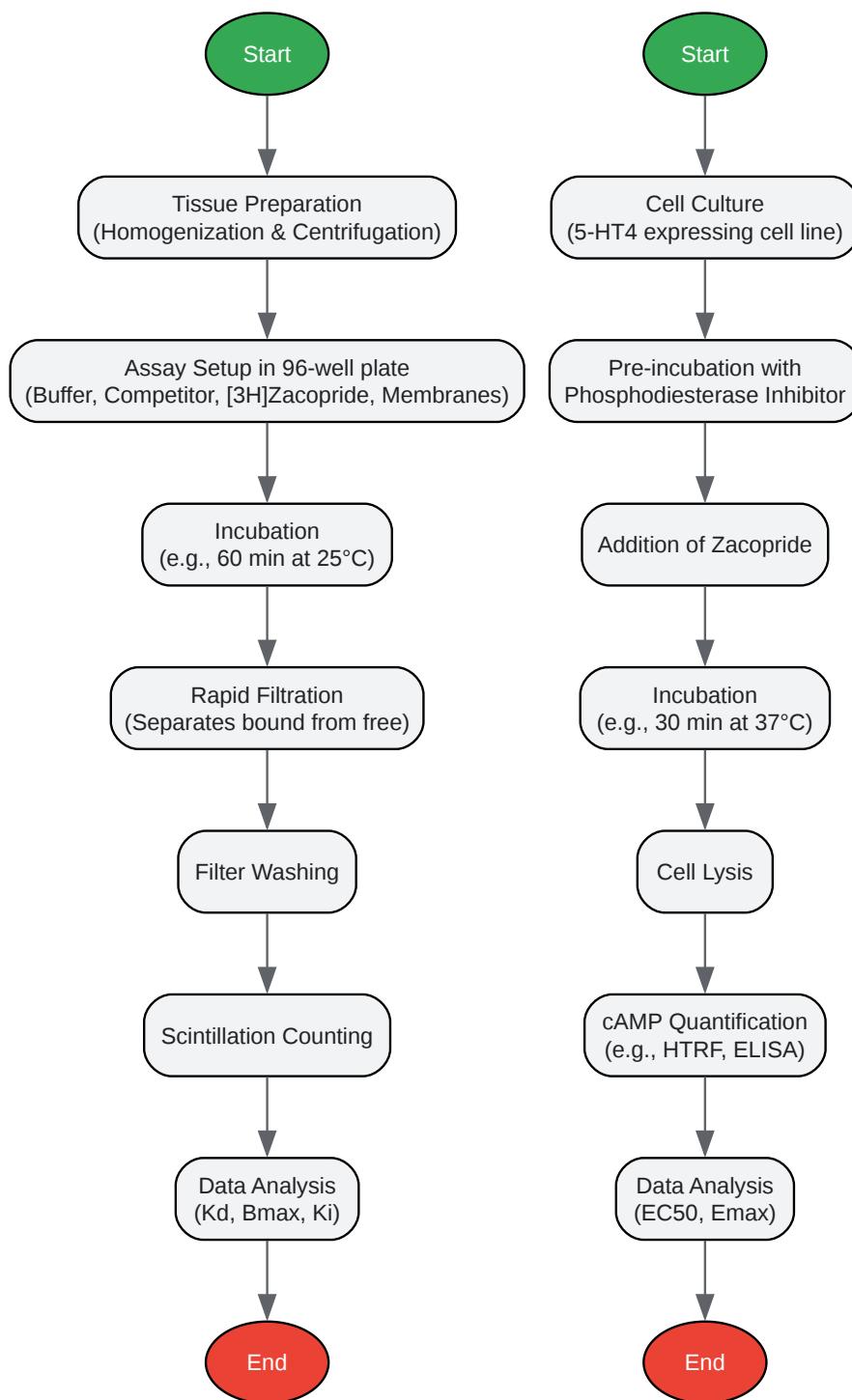
- **Tissue Preparation:**

- Homogenize tissue (e.g., rabbit ileum muscularis or rat entorhinal cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.
- Centrifuge the supernatant at high speed (e.g., 40,000 x g for 20 minutes) to pellet the membranes.
- Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

- **Binding Assay:**

- In a 96-well plate, add in the following order:
 - Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
 - Competitor ligand (for displacement curves) or vehicle.
 - [³H]Zacopride (final concentration typically 0.5-1.0 nM).
 - Membrane suspension.

- Define non-specific binding using a high concentration of a potent 5-HT3 antagonist (e.g., 1 μ M tropisetron or granisetron).
- Incubate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
- Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
- Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters by liquid scintillation counting.



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